molecular formula C12H12O2 B12125389 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one

Cat. No.: B12125389
M. Wt: 188.22 g/mol
InChI Key: UTDXUUPAKXABQF-UHFFFAOYSA-N
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Description

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one typically involves the condensation of 7-methyl-2H-chromen-3-one with ethanone derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored for its simplicity and efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2H-chromen-3-YL)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methyl-2H-chromen-3-YL)ethan-1-one is unique due to the presence of the methyl group at the 7th position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other chromen derivatives .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(7-methyl-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3

InChI Key

UTDXUUPAKXABQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(CO2)C(=O)C

Origin of Product

United States

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